3-Ethyl-N-methyl-5-(phenylacetyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .
Industrial Production Methods
Industrial production of isoxazoles often employs metal-catalyzed cycloaddition reactions due to their efficiency and high yields. there is a growing interest in developing eco-friendly, metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenylisoxazole-4-carboxamide
- 3-Ethyl-5-(2-phenylacetyl)isoxazole-4-carboxamide
- N-Methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide
Uniqueness
3-Ethyl-N-methyl-5-(2-phenylacetyl)isoxazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenylacetyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
63486-41-9 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-ethyl-N-methyl-5-(2-phenylacetyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-11-13(15(19)16-2)14(20-17-11)12(18)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,19) |
InChI Key |
YUKKYMIRLABJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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